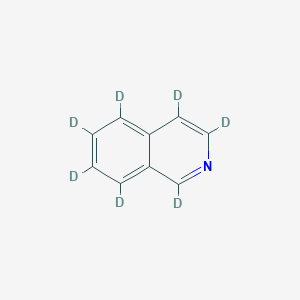

Isoquinoline-D7

Overview

Description

Isoquinoline-D7 is the deuterium labeled Isoquinoline . Isoquinoline is an analog of pyridine and has anti-cancer activities . It is a structural isomer of quinoline .

Synthesis Analysis

Isoquinoline can be synthesized through several methods. The most common method, known as the Pomeranz-Fritsch reaction, involves the condensation of benzaldehyde and aminoacetaldehyde . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .

Molecular Structure Analysis

Isoquinoline is a heterocyclic aromatic organic compound, sharing a similar structure to the well-known compound, quinoline . It comprises a benzene ring fused to a pyridine ring .

Chemical Reactions Analysis

Isoquinoline resembles quinoline in most of its chemical properties . It undergoes electrophilic substitution at C-5 and C-8 . Isoquinoline also undergoes nucleophilic substitution at C-1 or C-3 if C-1 is occupied .

Physical And Chemical Properties Analysis

Isoquinoline is a colorless solid with a somewhat unpleasant odor . It is sparingly soluble in water, and is soluble in many organic solvents . It turns yellow on normal storage . In terms of its chemical characteristics, it is classified as a weak base .

Scientific Research Applications

Antiviral Agents

Isoquinoline and related alkaloids have shown promise as antiviral agents . They interfere with multiple pathways, including nuclear factor-κB, mitogen-activated protein kinase/extracellular-signal-regulated kinase, and inhibition of Ca 2+ -mediated fusion . These pathways play a crucial role in viral replication . The efficacy of isoquinoline and related alkaloids in various scientific reports, including in silico, in vitro, and in vivo evaluation, justified a slew of human clinical trials to assess the safety, pharmacokinetics, and pharmacodynamic effectiveness in a variety of viral pathologies .

Drug Candidates

Isoquinoline derivatives and isoquinolinium salts are promising drug candidates . Due to their application in the dyes industry, research in the synthesis of chiral isoquinoline derivatives is likely to attract increasing attention from organic, bio, and medicinal chemists .

Therapeutic Potential

Compounds that contain a quinoline core template show a wide range of therapeutic properties, including anti-malarial, antitumor, and antimicrobial . As a lead structure, quinoline is used in the synthesis of many anti-malarial drugs such as chloroquine, pyrimethamine, and mefloquine .

Functionalized Quinoline Motifs

Recent advances in chemistry have highlighted the therapeutic potential of functionalized quinoline motifs . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches . This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .

5. In Vivo and In Vitro Screening The recent in vivo and in vitro screening reported by scientists is highlighted, which may pave the way for novel drug development . Owing to the array of information available and highlighted on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .

Bioactivity Studies

Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids have been conducted as promising antiviral agents . The major goal of this study is to comprehend the function of various isoquinoline and related alkaloids in viral infections by examining their potential mechanisms of action, structure-activity relationships (SAR), in silico (particularly for SARS-CoV-2), in vitro and in vivo studies .

Mechanism of Action

Target of Action

Isoquinoline-D7, a deuterium-labeled isoquinoline , is a derivative of isoquinoline, a heterocyclic aromatic organic compound . Isoquinoline and its derivatives are part of a large family of natural plant alkaloids . These compounds have been found to exhibit anti-cancer activities , suggesting that their primary targets may be certain types of cancer cells.

Mode of Action

It is known that isoquinoline alkaloids can have various effects, including sedative, psychotropic, or analgesic properties . The interaction of Isoquinoline-D7 with its targets likely involves binding to specific receptors or enzymes in the cancer cells, thereby inhibiting their growth or inducing apoptosis .

Biochemical Pathways

Isoquinoline alkaloids are synthesized through several biosynthetic pathways . These pathways involve a series of enzymatic reactions that convert simple precursors into complex isoquinoline structures . The affected pathways and their downstream effects largely depend on the specific isoquinoline alkaloid and its targets. For instance, some isoquinoline alkaloids have been found to inhibit the function of dopaminergic neurons and intensify oxidative stress .

Pharmacokinetics

The pharmacokinetics of Isoquinoline-D7, like other deuterium-labeled compounds, may be influenced by the presence of the deuterium atom . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of Isoquinoline-D7’s action are likely to be similar to those of other isoquinoline alkaloids. These effects can include disturbances in the function of certain neurons, intensification of oxidative stress, inhibition of mitochondrial activity, and induction of cell death via apoptosis .

Future Directions

properties

IUPAC Name |

1,3,4,5,6,7,8-heptadeuterioisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H/i1D,2D,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJUIBRHMBBTKR-GSNKEKJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=NC(=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

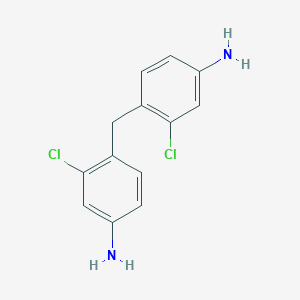

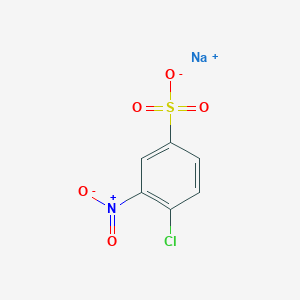

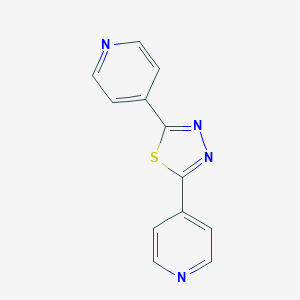

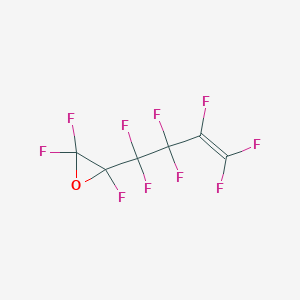

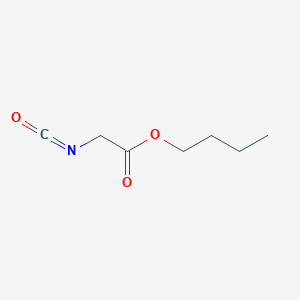

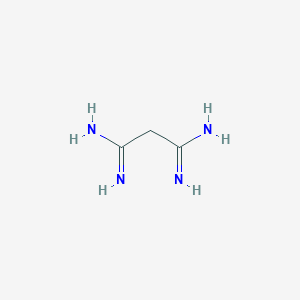

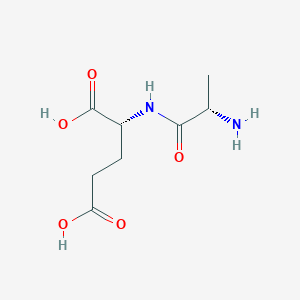

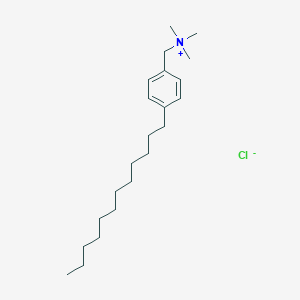

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.